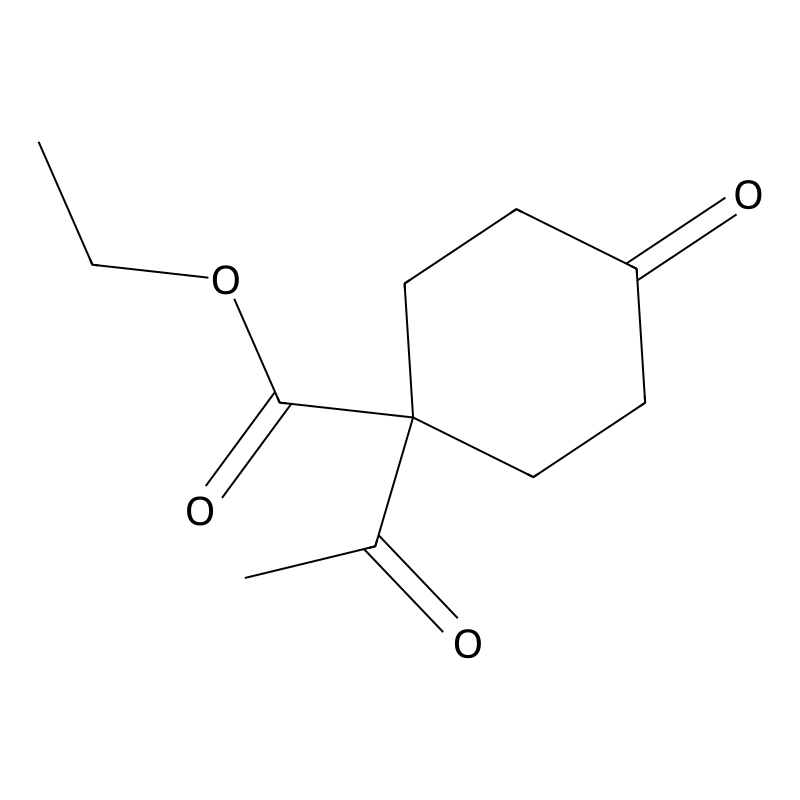Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 1-acetyl-4-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C11H16O4 . It is typically stored at room temperature and appears as a colorless to yellow sticky oil or semi-solid .
One potential application of this compound is in the field of organic synthesis . A study has shown that it can be used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde for the efficient synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .
- It is also employed in the preparation of dopamine agonists .
- It plays a role in the synthesis of the skeleton of tetracyclic diterpenes .
Organic Synthesis
Pharmaceutical Research
- This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .
- The study involves examining the enzymatic activity of cyclohexanone monooxygenase and its mutants in the presence of this compound .
- It is also employed in the preparation of dopamine agonists .
- Dopamine agonists are a class of drugs that are used in the treatment of conditions like Parkinson’s disease and restless legs syndrome .
- It plays a role in the synthesis of the skeleton of tetracyclic diterpenes .
- Tetracyclic diterpenes are a class of organic compounds that have potential applications in the pharmaceutical industry .
Cyclohexanone Monooxygenase Study
Dopamine Agonists Preparation
Tetracyclic Diterpenes Synthesis
Neuropeptide Y Antagonist Synthesis
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a CAS number of 72653-21-5. This compound features a cyclohexane ring substituted with an acetyl group and a carboxylate ester, contributing to its unique chemical properties. The structure consists of a six-membered carbon ring with various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis .
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.
- Reduction: The ketone functionality can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate exhibits potential biological activities, particularly in the fields of pharmacology. It has been studied for its anti-cancer and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain cellular pathways involved in tumor growth and inflammation, making it a candidate for further investigation in drug development .
Several methods have been proposed for synthesizing ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through the reaction of an acetic acid derivative with cyclohexanone.
- Esterification: The compound can also be synthesized via the esterification of cyclohexane derivatives with acetic anhydride or acetyl chloride in the presence of a base.
- Multi-step Synthesis: A more complex route may involve multiple steps including alkylation and functional group transformations to achieve the desired structure.
These methods highlight the compound's accessibility for synthetic chemists.
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate finds applications primarily in:
- Pharmaceutical Research: Its potential therapeutic properties make it a candidate for drug development, particularly in oncology and inflammation-related conditions.
- Organic Synthesis: Due to its reactive functional groups, it serves as an intermediate in synthesizing more complex organic molecules.
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate shares similarities with several other compounds, particularly those containing cyclohexane rings and carboxylic acid derivatives. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | Similar structure but different position of acetyl | Potentially different biological activity profile |
| Methyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Methyl group instead of ethyl | Variation in solubility and reactivity |
| Propyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Propyl group instead of ethyl | Altered pharmacokinetics compared to ethyl variant |
The uniqueness of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate lies in its specific substitution pattern on the cyclohexane ring, which influences its reactivity and biological activity compared to these similar compounds.








